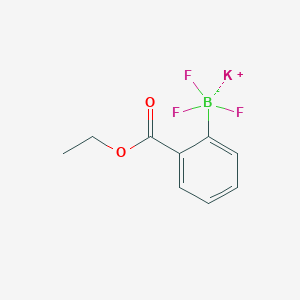

Potassium (2-ethoxycarbonylphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAFTFAMADHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660128 | |

| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-73-3 | |

| Record name | Borate(1-), [2-(ethoxycarbonyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [2-(ethoxycarbonyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2-ethoxycarbonylphenyl)trifluoroborate

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and efficient reagents is a perpetual endeavor. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, addressing many of the limitations associated with their predecessors, such as boronic acids and their esters.[1] These crystalline, air- and moisture-stable solids offer significant advantages, including ease of handling, enhanced stability, and improved stoichiometry in cross-coupling reactions.[2] This guide provides a comprehensive technical overview of the synthesis, characterization, and application of a specific, highly functionalized organotrifluoroborate: Potassium (2-ethoxycarbonylphenyl)trifluoroborate. This reagent is of particular interest to researchers in drug discovery and materials science due to the synthetic handles it possesses, allowing for further molecular elaboration.

Synthesis of this compound: A Detailed Protocol

The most common and straightforward method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[1] This method is generally high-yielding and produces a product that can often be purified by simple recrystallization.

Precursor Synthesis: Preparation of 2-Ethoxycarbonylphenylboronic Acid

The necessary starting material, 2-ethoxycarbonylphenylboronic acid, is commercially available but can also be synthesized in the laboratory.[3][4][5] One common route involves the ortho-lithiation of ethyl benzoate followed by quenching with a trialkyl borate and subsequent acidic workup. Another approach is the palladium-catalyzed Miyaura borylation of ethyl 2-bromobenzoate. For the purposes of this guide, we will assume the availability of the boronic acid precursor.

Experimental Protocol: Boronic Acid to Trifluoroborate Conversion

This protocol is adapted from established procedures for the synthesis of aryltrifluoroborates.[1][6]

Materials:

-

2-Ethoxycarbonylphenylboronic acid (C₉H₁₁BO₄, MW: 193.99 g/mol )[4]

-

Potassium hydrogen fluoride (KHF₂, MW: 78.10 g/mol )

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Boronic Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-ethoxycarbonylphenylboronic acid in methanol (approximately 4 mL per gram of boronic acid).

-

Preparation of KHF₂ Solution: In a separate flask, prepare a solution of 3.0 to 4.0 equivalents of potassium hydrogen fluoride in a minimal amount of warm deionized water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Reaction: Cool the methanolic solution of the boronic acid to 0 °C using an ice bath. To the stirred solution, add the aqueous KHF₂ solution dropwise over 10-15 minutes. A white precipitate should form upon addition.

-

Reaction Completion: Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.

-

Purification:

-

To the resulting solid, add acetonitrile and stir vigorously. The this compound is sparingly soluble in cold acetonitrile, while excess KHF₂ is largely insoluble.

-

Filter the mixture through a Büchner funnel and wash the collected solid with a small amount of cold acetonitrile.

-

For higher purity, the crude product can be recrystallized from hot acetonitrile or an acetone/ether mixture.[7]

-

-

Drying: Dry the purified white, crystalline solid under high vacuum to remove any residual solvent.

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [2]This reaction is a cornerstone of modern drug discovery, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

The presence of the ethoxycarbonyl group provides a versatile handle for further synthetic transformations. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide or other functional groups. This allows for the late-stage functionalization of complex molecules, a highly desirable strategy in medicinal chemistry.

Exemplary Suzuki-Miyaura Cross-Coupling Reaction

The coupling of this compound with an aryl halide, such as 4-bromoanisole, can be achieved under standard Suzuki-Miyaura conditions.

Caption: Suzuki-Miyaura coupling of this compound.

This reaction demonstrates the utility of this compound in constructing biaryl scaffolds, which are prevalent in many pharmaceutical agents. The mild reaction conditions and high functional group tolerance make this an attractive method for the synthesis of complex molecules.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of preparation, and reactivity in cross-coupling reactions make it a superior alternative to traditional organoboron compounds. This guide has provided a comprehensive overview of its synthesis from the corresponding boronic acid, detailed its characterization by various spectroscopic methods, and highlighted its application in the construction of complex molecular architectures relevant to the pharmaceutical industry. The continued development and application of such well-defined and reliable reagents will undoubtedly accelerate the pace of innovation in drug discovery and materials science.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Almeida, V. R., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. [Link]

-

Almeida, V. R., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 17(5), 674-677. [Link]

-

Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918-3922. [Link]

-

Human Metabolome Database. (n.d.). Ethyl benzoate 1H NMR Spectrum. [Link]

-

Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. [Link]

-

Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

-

Oakwood Chemical. (n.d.). Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate. [Link]

-

PubChem. (n.d.). Ethyl benzoate. [Link]

-

Gkotsi, D. S., et al. (2017). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology, 44(9), 1269-1278. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2006). A Novel and Efficient Method for the Synthesis of Potassium Trifluoro(4-ethoxycarbonyl-2-butenyl)borate. Journal of the American Chemical Society, 128(14), 4588-4589. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Ethoxycarbonylphenylboronic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 850623-73-3|Potassium (2-(ethoxycarbonyl)phenyl)trifluoroborate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Potassium (2-ethoxycarbonylphenyl)trifluoroborate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this compound, offering practical insights and detailed experimental protocols to facilitate its effective application in the laboratory.

Introduction: The Rise of Organotrifluoroborates in Synthesis

Potassium organotrifluoroborate salts have emerged as highly valuable alternatives to traditional boronic acids and esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability towards air and moisture simplifies handling and storage, making them robust and reliable reagents in complex synthetic pathways.[1] this compound, in particular, offers a convenient method for the introduction of the 2-ethoxycarbonylphenyl moiety, a common structural motif in pharmaceuticals and functional materials. This guide will provide a detailed exploration of its properties and applications.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a reagent is paramount for its successful implementation in a synthetic workflow. This section outlines the key characteristics of this compound.

Structural and General Properties

A summary of the key identifiers and basic properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 850623-73-3 | [2] |

| Molecular Formula | C₉H₉BF₃KO₂ | [2] |

| Molecular Weight | 256.07 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Solubility

Thermal Stability

While a specific melting point for this compound is not documented, analogous compounds such as potassium phenyltrifluoroborate have a high decomposition temperature (mp 250 °C with decomposition).[4] It is expected that the title compound also possesses high thermal stability, a desirable characteristic for many chemical reactions.

Synthesis and Characterization

The reliable synthesis and thorough characterization of this compound are crucial for ensuring its purity and reactivity in subsequent applications.

Synthesis Protocol

The most common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][5]

Experimental Protocol: Synthesis of this compound

-

Starting Material Preparation: Begin with 2-(ethoxycarbonyl)phenylboronic acid. If not commercially available, it can be synthesized from ethyl 2-bromobenzoate via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.

-

Reaction Setup: In a flask, dissolve 2-(ethoxycarbonyl)phenylboronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen fluoride (KHF₂) (typically 3-4 equivalents).

-

Precipitation: The potassium trifluoroborate salt will precipitate out of the solution as a white solid.

-

Isolation and Purification: The solid is collected by filtration, washed with cold methanol and then diethyl ether, and dried under vacuum to yield the pure product.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

General NMR Parameters: Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the good solubility of potassium organotrifluoroborates in this solvent.[5]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the ethoxycarbonyl group and the trifluoroborate moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. The carbon directly attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.[5]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single, broad resonance for the three equivalent fluorine atoms of the trifluoroborate group.[5]

-

¹¹B NMR: The boron NMR spectrum will exhibit a characteristic signal for the tetracoordinate boron atom.

While specific, experimentally obtained spectra for this compound are not widely published, the expected chemical shift ranges can be predicted based on data from analogous compounds.

Chemical Properties and Reactivity

The utility of this compound lies in its well-defined chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions.

Stability

A key advantage of potassium organotrifluoroborates is their exceptional stability compared to boronic acids. They are generally stable to air and moisture, allowing for ease of handling and long-term storage without significant degradation.[1] This stability is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from premature protodeboronation.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), a suitable ligand (e.g., RuPhos or PPh₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).[2][6]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or THF) and water.[2][6]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.[6][7]

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product is purified by column chromatography.

The choice of catalyst, ligand, base, and solvent system can be optimized depending on the specific aryl halide used.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain its stability.[2]

-

Toxicity: While specific toxicity data for this compound is limited, it is classified as causing skin and serious eye irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. Its stability, ease of handling, and reliable reactivity in Suzuki-Miyaura cross-coupling reactions make it a superior alternative to traditional organoboron compounds. This guide provides a foundational understanding of its properties and applications, empowering researchers to effectively utilize this important synthetic tool.

References

- BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.

- Camacho-García, D. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878.

- Molander, G. A., & Petrillo, D. E. (2008).

- Prakash, G. K. S., et al. (2012).

- Molander, G. A., & Siddiqui, S. Z. (2011).

- Molander, G. A. (2005). Potassium Phenyltrifluoroborate. In e-EROS Encyclopedia of Reagents for Organic Synthesis.

- Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(12), 2543–2546.

- Supporting Information for Brønsted Acid-Mediated Selective α-Alkenyl

- Fisher Scientific. (2011).

-

Royal Society of Chemistry. (2013). H NMR Binding Studies of63 with Various Anions.

- Apollo Scientific. (2022). Safety Data Sheet: Potassium [2-fluoro-5-(trifluoromethoxy)

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

- Wipf Group. (2008).

-

PubChem. (n.d.). Potassium vinyltrifluoroborate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium ethynyltrifluoroborate. Retrieved from [Link]

- Wipf Group. (2008).

-

Oxford Instruments. (n.d.). X-Pulse | Spectra - Magnetic Resonance. Retrieved from [Link]

- Inquiry-Based Experiment on the Synthesis of K3[Fe(C2O4)3].3H2O. (2017). Revista de Química, 31(2), 79-84.

- Experiment 1: Synthesis of an Iron Coordin

- vibzzlab. (2019, November 2).

- Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III)

- Chemistry Lab Skills. (2019, January 7).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

"Potassium (2-ethoxycarbonylphenyl)trifluoroborate CAS number and structure"

An In-depth Technical Guide to Potassium (2-ethoxycarbonylphenyl)trifluoroborate

Introduction: A Modern Reagent for Robust Carbon-Carbon Bond Formation

In the landscape of modern synthetic chemistry, the quest for stable, reliable, and versatile reagents is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, yet its traditional reliance on boronic acids is often hampered by their inherent instability, propensity for dehydration to form cyclic boroxines, and susceptibility to protodeboronation.[1][2] Potassium organotrifluoroborates have emerged as a superior class of reagents that elegantly circumvent these challenges.[1][3] These crystalline, tetra-coordinated boron salts exhibit remarkable stability towards air and moisture, simplifying handling, storage, and stoichiometric control.[3][4][5]

This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, applications, and handling, providing field-proven insights for its effective utilization in the laboratory.

Part 1: Chemical Identity and Physicochemical Properties

The precise identification and understanding of a reagent's properties are the foundation of its successful application.

Systematic Name: Potassium borate(1-) CAS Number: 850623-73-3[6]

Chemical Structure:

The structure consists of a phenyl ring substituted at the C1 and C2 positions. A trifluoroborate anion ([BF₃]⁻) is attached to C1, and an ethoxycarbonyl group (-COOCH₂CH₃) is attached to C2. The negative charge of the borate is balanced by a potassium cation (K⁺).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BF₃KO₂ | [6][7] |

| Molecular Weight | 256.07 g/mol | [6][7][8] |

| Appearance | Solid, crystalline powder | |

| Purity | Typically ≥98% | |

| SMILES | F(C1=CC=CC=C1C(OCC)=O)F.[K+] | [6] |

| InChI Key | QLOAFTFAMADHBM-UHFFFAOYSA-N | |

| Storage | Inert atmosphere, room temperature | [6] |

Part 2: Synthesis and Mechanistic Rationale

The preparation of potassium organotrifluoroborates is notably straightforward, a key factor in their widespread adoption. The most common and efficient method involves the conversion of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[4][9]

General Synthesis Protocol:

The synthesis is typically a one-pot procedure that leverages the high stability of the resulting trifluoroborate salt.[5]

-

Dissolution: The parent boronic acid, (2-ethoxycarbonylphenyl)boronic acid, is dissolved in a suitable solvent such as methanol.

-

Fluorination: A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added slowly to the boronic acid solution with vigorous stirring.[4]

-

Precipitation: The potassium trifluoroborate salt, being less soluble in the reaction medium, precipitates out of the solution.

-

Isolation and Purification: The resulting crystalline solid is collected by filtration, washed with a cold solvent (e.g., cold methanol or water/THF) to remove impurities, and dried under vacuum.[3][4]

The causality behind this choice of reagent is twofold: KHF₂ serves as an inexpensive and convenient source of fluoride ions, and the formation of the highly stable, tetra-coordinated borate drives the reaction to completion, resulting in a product that is easily isolated as a stable, crystalline solid.[3][5]

Caption: General workflow for synthesizing potassium organotrifluoroborates.

Part 3: Core Application in Suzuki-Miyaura Cross-Coupling

This compound is an exemplary nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][10] Its utility stems from overcoming the key limitations of boronic acids.

Advantages in Catalysis:

-

Enhanced Stability: As air- and moisture-stable solids, they do not require inert atmosphere techniques for storage or handling, a significant practical advantage in a research setting.[1][3][4]

-

Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of monomers and anhydrides, organotrifluoroborates are well-defined monomeric salts. This allows for precise control of stoichiometry, which is critical for reproducibility and optimizing reaction yields.[4]

-

Resistance to Protodeboronation: The tetra-coordinated boron atom is less susceptible to premature cleavage of the C-B bond (protodeboronation) under reaction conditions, which can be a significant side reaction with boronic acids, leading to higher efficiency and the ability to use near-stoichiometric amounts of the reagent.[1][11]

Mechanism of Action:

Despite their stability, organotrifluoroborates are not the active transmetalating species in the catalytic cycle. It is generally accepted that under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis in situ to generate the corresponding boronic acid.[4][9] This slow, controlled release of the active species can suppress unwanted side reactions, such as the homocoupling of the aryl halide partner.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Cross-Coupling

This protocol is a representative example for the coupling of an aryl halide with this compound. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

-

Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.1-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a suitable phosphine ligand like RuPhos or XPhos (2-10 mol%).[10][12]

-

Solvent and Base Addition: Add a base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃ (2-3 equivalents), followed by a degassed solvent system, often a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Toluene/H₂O).[10][13]

-

Reaction Execution: Seal the vessel and heat the mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Part 4: Spectroscopic Characterization

Confirming the identity and purity of the reagent is crucial. While a comprehensive dataset for this specific molecule is not publicly available, its structure allows for predictable spectroscopic signatures based on data from analogous compounds.[14]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons (multiplets in the 7-8 ppm range), the ethyl group's quartet (~4.3 ppm) and triplet (~1.3 ppm), with integration corresponding to the number of protons.

-

¹³C NMR: Aromatic carbons would appear in the 120-140 ppm region, with the ester carbonyl carbon at a significantly downfield shift (~165-170 ppm). The carbon atom directly bonded to boron would likely be broad or unobserved due to quadrupolar relaxation.[14]

-

¹⁹F NMR: This would show a sharp singlet or a narrow multiplet, as the three fluorine atoms are chemically equivalent. The chemical shift would be in the typical range for aryltrifluoroborate salts.[14]

-

¹¹B NMR: A broad signal is expected, characteristic of a tetra-coordinated boron atom. Specialized pulse sequences may be required for better resolution.[14]

-

FT-IR: Key vibrational bands would confirm the presence of the main functional groups: a strong carbonyl (C=O) stretch from the ester at ~1720 cm⁻¹, C-O stretches, aromatic C=C stretches, and strong B-F stretching vibrations typically found in the 950-1100 cm⁻¹ region.

Part 5: Handling, Storage, and Safety

Proper handling ensures the longevity of the reagent and the safety of the researcher.

Stability and Storage: this compound is a crystalline solid that demonstrates exceptional stability towards both air and water, allowing it to be stored for extended periods at room temperature without significant degradation.[5] For optimal shelf-life, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6]

Safety Information: While generally stable, standard laboratory precautions should be observed.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264, P280: Wash hands thoroughly after handling and wear protective gloves/eye protection.

-

P302+P352, P305+P351+P338: Standard first aid procedures for skin and eye contact.

-

Conclusion

This compound represents a significant advancement over traditional organoboron reagents. Its inherent stability, ease of handling, and high efficacy in Suzuki-Miyaura cross-coupling make it an indispensable tool for synthetic chemists. By providing a robust and reliable method for introducing the 2-ethoxycarbonylphenyl moiety, this reagent facilitates the convergent synthesis of complex molecules, empowering researchers in drug discovery and materials science to build molecular architecture with greater efficiency and precision.

References

-

Organotrifluoroborate. Wikipedia. [Link]

-

Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Potassium Phenyltrifluoroborate. Organic Syntheses. [Link]

-

Vantourout, J. C., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 14(1), 64–70. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate. Oakwood Chemical. [Link]

-

Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Dreher, S. D. (2006). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Journal of the American Chemical Society, 128(45), 14734–14735. [Link]

-

Molander, G. A., & Elia, M. D. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 10(11), 2143–2146. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborate Salts with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic letters, 3(3), 393–396. [Link]

-

One-Pot Synthesis of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses. [Link]

-

Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(8), 645–650. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 850623-73-3|Potassium (2-(ethoxycarbonyl)phenyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Potassium [2-(ethoxycarbonyl)phenyl]trifluoroborate [oakwoodchemical.com]

- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 10. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 14. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Handling of Ortho-Substituted Aryltrifluoroborate Salts

Introduction: The Unique Position of Ortho-Substituted Aryltrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as remarkably versatile and robust reagents in organic synthesis, largely due to their enhanced stability compared to their boronic acid counterparts.[1][2][3] These crystalline solids are generally stable to air and moisture at room temperature, making them amenable to benchtop handling and long-term storage.[1][4][5] This guide provides an in-depth examination of a particularly challenging, yet synthetically valuable subclass: ortho-substituted aryltrifluoroborate salts. The presence of substituents at the ortho position introduces unique steric and electronic effects that significantly influence their stability, handling, and reactivity in pivotal transformations like the Suzuki-Miyaura cross-coupling reaction.[6][7] Understanding these nuances is critical for researchers, scientists, and drug development professionals aiming to leverage these powerful building blocks for the construction of complex molecular architectures, including tetra-ortho-substituted biaryl compounds which are often challenging to synthesize.[6]

This document moves beyond a simple recitation of protocols. It aims to provide a framework of understanding, grounded in mechanistic principles, to empower the practicing chemist to anticipate challenges and make informed decisions when working with these sterically encumbered reagents.

I. The Foundation of Stability: Understanding the Aryltrifluoroborate Core

The inherent stability of potassium aryltrifluoroborates stems from the formation of a tetracoordinate boron center, which mitigates the Lewis acidity and susceptibility to degradation pathways that affect tricoordinate boronic acids.[2] Unlike many boronic acids, which can be prone to oxidation and protodeboronation, aryltrifluoroborates can often be stored for extended periods without significant decomposition.[1]

However, their stability is not absolute. The primary mode of decomposition relevant to their use in synthesis is hydrolysis, which is a prerequisite for their participation in many cross-coupling reactions.[1][8][9] The hydrolysis proceeds through a stepwise loss of fluoride ions to ultimately generate the active boronic acid species.[1][10] The rate of this hydrolysis is influenced by factors such as pH, solvent, and, crucially, the electronic nature of the substituents on the aryl ring.[1][9][10][11]

Hydrolytic Stability: A Double-Edged Sword

The controlled release of the boronic acid from the trifluoroborate salt can be advantageous in cross-coupling reactions by maintaining a low concentration of the active boron species, thereby minimizing side reactions like protodeboronation and oxidative homocoupling.[9][12] The stability of aryltrifluoroborates is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance stability, while electron-donating groups can accelerate hydrolysis.[10][11]

II. The "Ortho Effect": Steric and Electronic Implications for Stability and Handling

The introduction of a substituent at the ortho position of an aryltrifluoroborate salt introduces a layer of complexity that profoundly impacts its behavior.

Steric Hindrance: A Dominant Factor

The primary consequence of ortho-substitution is steric hindrance.[7][13][14] This steric bulk can:

-

Shield the Boron Center: The substituent can physically block the approach of reagents, including water and bases, required for hydrolysis. This can significantly slow down the generation of the active boronic acid, potentially impeding the progress of a cross-coupling reaction.[14]

-

Influence Solid-State Properties: The packing of the crystalline lattice can be affected, which may have minor implications for dissolution rates but is not typically a primary concern for stability.

-

Impact Reaction Dynamics: In cross-coupling reactions, the steric clash between the ortho-substituent and the metal center's ligands can hinder transmetalation, a key step in the catalytic cycle.[6][7]

The following diagram illustrates the steric shielding of the boron center by an ortho-substituent.

Caption: Steric shielding of the boron center by an ortho-substituent.

Electronic Effects of Ortho-Substituents

While often overshadowed by sterics, the electronic nature of the ortho-substituent still plays a role. The principles are similar to those for meta- and para-substituted analogues:

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides tend to increase the hydrolytic stability of the C-B bond by decreasing the electron density on the aromatic ring.[10]

-

Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ can destabilize the C-B bond, although this effect can be mitigated by steric hindrance.[11] The interplay between sterics and electronics can be complex; for instance, an ortho-methoxy group's resonance donation is countered by its inductive and steric effects.[11]

III. Practical Guide to Synthesis, Purification, and Storage

Synthesis of Ortho-Substituted Aryltrifluoroborates

The most common and reliable method for preparing potassium ortho-substituted aryltrifluoroborates is from the corresponding boronic acid or boronic ester.[4][15] This method is generally high-yielding and avoids the use of sensitive organometallic intermediates that may not be tolerant of all functional groups.[15]

Experimental Protocol: Synthesis from an Ortho-Substituted Arylboronic Acid

-

Dissolution: In a suitable flask, dissolve the ortho-substituted arylboronic acid in methanol.

-

Addition of KHF₂: To this solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). An excess of KHF₂ is typically used to drive the reaction to completion.

-

Precipitation: Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will often precipitate out of the solution.[4] The reaction time can vary depending on the substrate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold methanol and then diethyl ether to remove any remaining impurities.

-

Drying: Dry the purified salt under vacuum to obtain a stable, crystalline solid.

Caption: Workflow for the synthesis of ortho-substituted aryltrifluoroborates.

Purification: Ensuring Reagent Quality

For most applications, the precipitation and washing procedure provides material of sufficient purity. However, for highly sensitive downstream applications, recrystallization may be necessary.

Recrystallization Protocol:

-

Solvent Selection: Acetonitrile or a mixture of acetone and diethyl ether are commonly effective solvent systems for recrystallization.[4][5] Inorganic salts like KF, KHF₂, or KBF₄ are generally insoluble in these solvents, aiding in their removal.[4]

-

Procedure: Dissolve the crude aryltrifluoroborate salt in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Storage and Handling: Best Practices

While robust, proper storage is key to maintaining the long-term integrity of ortho-substituted aryltrifluoroborate salts.

| Parameter | Recommendation | Rationale |

| Temperature | Ambient room temperature (18-25 °C) is generally suitable for long-term storage.[16] | Most aryltrifluoroborates are crystalline solids with high melting points and do not require refrigeration. |

| Atmosphere | Store in a tightly sealed container in a dry environment. A desiccator can be used for particularly hygroscopic analogues or for long-term archival.[17] | Although more stable than boronic acids, they can still be sensitive to excessive moisture over time, which can lead to slow hydrolysis. |

| Light | Store in opaque containers or in a dark cabinet. | While not all are light-sensitive, this is a general best practice for all chemical reagents to prevent potential photodecomposition.[17] |

| Incompatibilities | Store away from strong oxidizing agents and strong acids. | The C-B bond can be cleaved by strong oxidants. Strong acids can accelerate hydrolysis and protodeboronation. |

General Handling Precautions:

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of fine particles.

-

As with all reagents, consult the Safety Data Sheet (SDS) for specific handling and safety information.[16]

IV. Reactivity in Suzuki-Miyaura Cross-Coupling: Overcoming the Ortho-Challenge

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and aryltrifluoroborates are excellent coupling partners.[18][19] However, the steric hindrance of ortho-substituted aryltrifluoroborates presents a significant challenge, often requiring more forcing reaction conditions to achieve good yields.[6][7]

Key Considerations for Coupling Ortho-Substituted Aryltrifluoroborates:

-

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the XPhos or SPhos families, are often necessary to promote the difficult oxidative addition and reductive elimination steps with sterically demanding substrates.[7]

-

Base: The base is crucial for activating the trifluoroborate salt through hydrolysis and for facilitating the transmetalation step.[1][18] Stronger bases like cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[18][19]

-

Solvent: A biphasic solvent system, such as THF/water or toluene/water, is commonly employed to facilitate both the hydrolysis of the trifluoroborate and the dissolution of the organic coupling partner and catalyst.[12][19]

-

Temperature: Higher reaction temperatures are frequently required to overcome the activation energy barrier imposed by steric hindrance.[7]

Illustrative Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of an ortho-substituted aryltrifluoroborate.

V. Conclusion: A Call for Rational Design in Synthesis

Ortho-substituted aryltrifluoroborate salts represent a powerful, albeit challenging, class of reagents. Their enhanced stability over boronic acids makes them attractive for multi-step syntheses and for building complex molecular scaffolds. Success in their application hinges on a thorough understanding of the interplay between steric and electronic effects. By carefully selecting reaction parameters—catalyst, ligand, base, and solvent—and by adhering to best practices for their synthesis, purification, and storage, researchers can effectively harness the synthetic potential of these valuable building blocks. The insights and protocols provided in this guide are intended to serve as a foundation for the rational design of synthetic strategies that incorporate these sterically encumbered yet highly useful reagents.

References

- Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH - UBC Chemistry | - The University of British Columbia.

- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications.

- Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis - Wipf Group.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.

- Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications.

-

Organoboron chemistry - Wikipedia. Available at: [Link]

- One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications.

- Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates** - UVIC.

- Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - ACS Publications.

-

Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | Scilit. Available at: [Link]

-

Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Available at: [Link]

-

Potassium aryltrifluoroborate synthesis - Organic Chemistry Portal. Available at: [Link]

-

Introducing Steric Bulk Into Silylboranes: Enhanced Bench Stability and Novel Chemical Reactivity | Request PDF - ResearchGate. Available at: [Link]

-

Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides - PubMed. Available at: [Link]

-

Proper Storage of Lab Reagents: Guidelines for Maintaining Accuracy and Safety. Available at: [Link]

-

Studies in Stereochemistry. I. Steric Strains as a Factor in the Relative Stability of Some Coördination Compounds of Boron | Journal of the American Chemical Society. Available at: [Link]

-

Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. | Semantic Scholar. Available at: [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - NIH. Available at: [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

How to Safely Store Lab Chemicals and Reagents - B&M Scientific. Available at: [Link]

-

How to Store Your Reagents, so They 'Do Exactly What It Says on the Tin' - Bitesize Bio. Available at: [Link]

-

Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride - University of Edinburgh Research Explorer. Available at: [Link]

-

Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]

-

Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH. Available at: [Link]

-

Preparation of a stable trifluoroborate salt for the synthesis of 1-aryl-2,2-difluoro-enolethers and/or 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling. | Semantic Scholar. Available at: [Link]

-

Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations - SciSpace. Available at: [Link]

-

Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Available at: [Link]

-

04.07 Stability Factors: Steric Effects - YouTube. Available at: [Link]

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride (2010) | Mike Butters | 201 Citations [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. apolloscientific.co.uk [apolloscientific.co.uk]

- 17. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendancy of Functionalized Potassium Aryltrifluoroborates: A Technical Guide for the Modern Chemist

Abstract

This technical guide provides an in-depth exploration of the discovery, development, and application of functionalized potassium aryltrifluoroborates. Moving beyond a simple recitation of protocols, this document elucidates the causal factors driving the adoption of these reagents, their inherent advantages over traditional organoboron species, and the mechanistic underpinnings of their reactivity. We will traverse the historical landscape of their development, from laboratory curiosities to indispensable tools in modern synthetic chemistry. Detailed synthetic protocols, mechanistic diagrams, and comparative data are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage these versatile reagents in their work, particularly within the domain of carbon-carbon bond formation.

Introduction: A Paradigm Shift in Organoboron Chemistry

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of synthetic organic chemistry, prized for its functional group tolerance and the relatively benign nature of its boron-based byproducts.[1][2] Traditionally, this chemistry has relied upon organoboronic acids and their ester derivatives.[3] However, these trivalent boron species are not without their limitations. Boronic acids are often challenging to purify, can have uncertain stoichiometry, and are susceptible to protodeboronation and homocoupling, which can diminish yields.[3][4] Boronate esters, while more stable, can be less reactive and introduce challenges in atom economy and purification.[3][5]

The emergence of potassium organotrifluoroborates has offered a robust solution to many of these challenges.[3][4] These tetracoordinate, crystalline solids are demonstrably more stable to air and moisture, allowing for indefinite storage at ambient temperatures and simplifying handling procedures.[3][4][5] This enhanced stability, coupled with their unique reactivity, has established them not merely as alternatives, but often as superior reagents in a wide array of synthetic transformations.[6][7][8]

The Genesis of a Reagent: A Historical Perspective

While organotrifluoroborate salts were known for some time, they remained largely as laboratory curiosities.[5] The pivotal breakthrough that propelled them into the mainstream of synthetic chemistry occurred in 1995 when Vedejs et al. reported an efficient and general method for their synthesis using potassium hydrogen difluoride (KHF₂).[5][9] This method allowed for the straightforward conversion of readily available or crude organoboronic acids into their corresponding potassium aryltrifluoroborate salts in high yields.[5][10] The work of researchers like Gary Molander and others has since extensively expanded the scope, understanding, and application of these reagents, solidifying their place in the synthetic chemist's toolkit.[6]

Synthesis and Functionalization: Building the Molecular Architecture

The preparation of potassium aryltrifluoroborates is both versatile and efficient, accommodating a wide range of functional groups. The primary methods for their synthesis are outlined below.

From Boronic Acids and Esters: The Vedejs Protocol

The most common and direct route involves the treatment of an existing arylboronic acid or a boronate ester with an aqueous solution of potassium hydrogen difluoride (KHF₂).[10] This reaction is typically high-yielding and the resulting trifluoroborate salt often precipitates from the reaction mixture, allowing for simple isolation by filtration.[5]

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

-

Dissolution: Dissolve phenylboronic acid (1.0 equiv) in a suitable solvent such as aqueous methanol.

-

Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 3-4 equiv) to the solution.

-

Precipitation: Stir the mixture at room temperature. The potassium phenyltrifluoroborate salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether.

-

Drying: Dry the isolated solid under vacuum to yield the pure potassium phenyltrifluoroborate.

One-Pot Syntheses via Transmetalation

A powerful feature of this chemistry is the ability to generate potassium aryltrifluoroborates in a one-pot procedure from aryl halides, avoiding the isolation of often unstable boronic acid intermediates.[5] This typically involves the formation of an organometallic intermediate (organolithium or Grignard reagent) via metal-halogen exchange or direct insertion, followed by reaction with a trialkyl borate. The resulting boronate species is then directly treated with KHF₂.[4][5]

Post-Synthesis Functionalization

A key advantage of the trifluoroborate moiety is its stability towards a variety of reaction conditions that would degrade a boronic acid.[7] This allows for the functionalization of the aryl ring after the trifluoroborate has been formed. For instance, functional groups on the aryl ring can be modified using reactions like Wittig or Horner-Wadsworth-Emmons without disturbing the C-B bond.[5] Furthermore, specialized reagents like potassium halomethyltrifluoroborates can serve as building blocks, enabling nucleophilic substitution to introduce a wide range of functionalities.[11][12][13]

Properties and Advantages: Why Choose Aryltrifluoroborates?

The practical benefits of using potassium aryltrifluoroborates over their trivalent counterparts are significant and are summarized below.

| Property | Potassium Aryltrifluoroborates | Boronic Acids / Esters |

| Stability | Crystalline, free-flowing solids.[4] Indefinitely stable to air and moisture.[3][5] | Often unstable, prone to dehydration to form boroxines.[5] Susceptible to protodeboronation.[4] |

| Handling | Easy to handle, weigh, and store under ambient conditions.[4] | Often require inert atmosphere; stoichiometry can be uncertain due to water content.[3] |

| Reactivity | Serve as a "protected" form of boronic acid, releasing the active species under reaction conditions.[2][14] | Reactivity can be high, but often accompanied by decomposition pathways.[10] |

| Stoichiometry | Can be used in near-stoichiometric amounts due to reduced decomposition.[1][4] | Often require an excess to compensate for instability and side reactions. |

| Functional Group Tolerance | The BF₃⁻ group is stable to many synthetic transformations, including strong oxidation.[3] | The B(OH)₂ group is sensitive to oxidation and other reaction conditions. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

Potassium aryltrifluoroborates have become premier coupling partners in the Suzuki-Miyaura reaction.[1] They are effective with a vast range of coupling partners, including aryl and heteroaryl chlorides, bromides, and triflates.[1][4][10]

The Mechanism of Activation and Transmetalation

While the tetracoordinate boron in K[ArBF₃] is coordinately saturated and less reactive than a trivalent boronic acid, it becomes activated under the basic conditions of the Suzuki-Miyaura coupling.[15] The prevailing mechanism suggests a slow, base-mediated hydrolysis of the aryltrifluoroborate to release the corresponding arylboronic acid (or a related difluoroborane species) in situ.[16] This "slow release" mechanism is advantageous as it maintains a low concentration of the highly reactive boronic acid, minimizing unwanted side reactions like homocoupling.[16]

Once the active trivalent boron species is formed, the catalytic cycle proceeds via the established pathway of oxidative addition, transmetalation, and reductive elimination.

Optimized Reaction Conditions

A significant body of research has been dedicated to optimizing the conditions for Suzuki-Miyaura couplings using aryltrifluoroborates. While specific conditions vary with the substrates, a general set of effective parameters has emerged.

General Protocol: Palladium-Catalyzed Cross-Coupling of K[ArBF₃] with an Aryl Halide

-

Vessel Preparation: To an oven-dried reaction vessel, add the potassium aryltrifluoroborate (1.0-1.5 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 0.5-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 3.0 equiv).[10][17]

-

Solvent Addition: Add a solvent system, often a mixture of an organic solvent and water (e.g., methanol, ethanol, toluene/H₂O, THF/H₂O).[10][17]

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to reflux for the required time (typically 2-24 hours), monitoring by TLC or GC/MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expanding Horizons: Beyond the Suzuki-Miyaura Reaction

The utility of functionalized potassium aryltrifluoroborates extends well beyond biaryl synthesis. Their unique stability and reactivity have enabled their use in a variety of other important transformations:

-

Rhodium-Catalyzed Additions: They are effective nucleophiles in rhodium-catalyzed 1,4-additions to enones and 1,2-additions to aldehydes.[5]

-

Alkynylation Reactions: Potassium alkynyltrifluoroborates are stable and efficient partners in palladium-catalyzed couplings with aryl bromides, often enhanced by microwave irradiation.[18]

-

Synthesis of Ketones and Amidines: They can undergo palladium-catalyzed addition to nitriles to form ketones and react with cyanamides to produce arylamidines.[19][20]

-

Fluorination Reactions: In the presence of a copper mediator, aryltrifluoroborates can be converted to the corresponding aryl fluorides.[21]

Conclusion: An Indispensable Tool for Modern Synthesis

Functionalized potassium aryltrifluoroborates have transitioned from a niche reagent class to a mainstay of modern organic synthesis. Their superior stability, ease of handling, and broad reaction scope provide clear advantages over traditional organoboron reagents. The ability to prepare them through robust, one-pot procedures and to perform subsequent functionalization on the intact molecule adds layers of versatility. For researchers in academic and industrial settings, particularly in drug discovery and materials science, a thorough understanding and proficient application of potassium aryltrifluoroborate chemistry is no longer just an option, but a necessity for efficient and innovative molecular construction.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

- Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry.

-

Molander, G. A., & Brown, A. R. (2006). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Beletskaya, I. P., et al. (2015). Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation. Dalton Transactions, 44(23), 10817-10828. [Link]

-

Kabalka, G. W., & Al-Masum, M. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(11), 923-928. [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride.

- Francke, R., & Schinkel, M. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Chemistry – A European Journal, 20(44), 14318-14322.

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 693-705. [Link]

-

Sävmarker, J., et al. (2011). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 13(16), 4252–4255. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]

- Molander, G. A., & Yun, C.-S. (2002). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Tetrahedron, 58(8), 1465-1470.

-

Alfa Aesar. Organoboranes, Boronic Acids, Boronic Esters and Trifluoroborate Salts. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

-

Tellis, J. C., et al. (2014). Single-Electron Transmetalation: An Enabling Technology for Secondary Alkylboron Cross-Coupling. Accounts of Chemical Research, 47(4), 1219-1229. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

- Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.

-

Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

- Molander, G. A., & Jean-Gérard, L. (2007). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871-3874.

-

Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 81(23), 11843-11853. [Link]

-

Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

- Molander, G. A., & Ham, J. (2006).

-

Alam, S. (2012). Potassium allyltrifluoroborates and its use in organic transformations. Master's Thesis, East Tennessee State University. [Link]

-

Molander, G. A., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

- Molander, G. A., & Gormisky, P. E. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 73(19), 7481-7485.

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Pi, C., et al. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones, Diketone Compounds, and 2-Arylbenzo[b]furans. The Journal of Organic Chemistry, 78(2), 569-577. [Link]

-

Guram, A. S., et al. (2007). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

-

Ye, Y., & Sanford, M. S. (2012). Cu(OTf)2-mediated Fluorination of Aryltrifluoroborates With Potassium Fluoride. Organic Letters, 14(20), 5258-5261. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Nimmagadda, S. K. (2009). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(19), 4302-4305. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

Sources

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. backoffice.abconline.de [backoffice.abconline.de]

- 7. researchgate.net [researchgate.net]

- 8. Organotrifluoroborates: Another Branch of the Mighty Oak [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 12. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Weakly nucleophilic potassium aryltrifluoroborates in palladium-catalyzed Suzuki–Miyaura reactions: relative reactivity of K[4-RC6F4BF3] and the role of silver-assistance in acceleration of transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 18. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cu(OTf)2-mediated fluorination of aryltrifluoroborates with potassium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Potassium (2-ethoxycarbonylphenyl)trifluoroborate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic signature of Potassium (2-ethoxycarbonylphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide offers insights into the underlying principles of spectral interpretation and provides detailed, field-proven protocols for the synthesis and spectroscopic analysis of this versatile organotrifluoroborate.

Introduction: The Role and Significance of this compound

Potassium organotrifluoroborates have emerged as indispensable reagents in organic synthesis, largely due to their enhanced stability compared to their boronic acid counterparts. These compounds are typically crystalline solids that are stable in the presence of air and moisture, facilitating their handling and storage.[1] Their utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial laboratories.

This compound, with its ortho-substituted ethoxycarbonyl group, is a valuable building block for the synthesis of complex aromatic compounds, including pharmaceuticals and functional materials. The electronic and steric nature of the ethoxycarbonyl group can influence the reactivity and selectivity of the trifluoroborate in cross-coupling reactions, making a thorough understanding of its structural and electronic properties crucial for its effective application. This guide provides the foundational spectroscopic data necessary for the unambiguous identification and quality control of this important synthetic intermediate.

Synthesis of this compound

The most common and efficient method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[2] This method is generally high-yielding and produces the trifluoroborate salt as a stable, crystalline solid.

Experimental Protocol: Synthesis

-

Starting Material: Begin with commercially available 2-(ethoxycarbonyl)phenylboronic acid.

-

Dissolution: In a suitable flask, dissolve the 2-(ethoxycarbonyl)phenylboronic acid in methanol.

-

Addition of KHF₂: To the stirred solution, add an aqueous solution of potassium hydrogen difluoride (KHF₂) (typically 4-5 equivalents).

-

Precipitation: The this compound will precipitate from the reaction mixture as a white solid.

-

Isolation: Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield the final this compound.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common and recommended solvent for acquiring NMR spectra of potassium organotrifluoroborates due to their good solubility in this polar aprotic solvent.[3][4]

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H (proton ortho to the ester) |

| ~7.4-7.6 | m | 2H | Aromatic H |

| ~7.2-7.4 | m | 1H | Aromatic H |

| ~4.3 | q | 2H | -OCH₂- |

| ~1.3 | t | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

The aromatic region will display a complex pattern due to the ortho-disubstitution. The proton ortho to the electron-withdrawing ethoxycarbonyl group is expected to be the most deshielded and appear as a doublet. The remaining aromatic protons will likely appear as a multiplet. The ethyl group of the ester will give rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.

-

Solvent: DMSO-d₆

-

Reference: DMSO-d₆ at 39.52 ppm.

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (ester) |

| ~140-145 (broad) | C-BF₃⁻ |

| ~130-135 | Aromatic C |

| ~125-130 | Aromatic C |

| ~61 | -OCH₂- |

| ~14 | -CH₃ |

Interpretation of ¹³C NMR Spectrum: